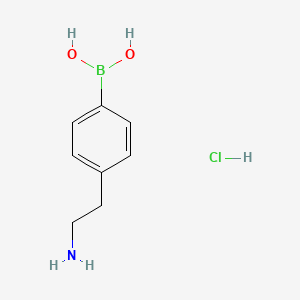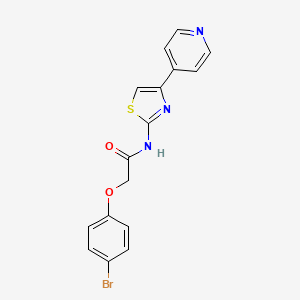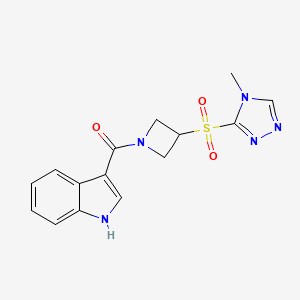
(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is a boronic acid derivative that has gained attention in various fields of scientific research due to its unique chemical properties. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with an aminoethyl group. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.
Mécanisme D'action
Target of Action
The primary target of (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is the nucleus of cells . It acts as a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus .
Mode of Action
The compound interacts with its target, the nucleus, by facilitating the transport of other molecules into the nucleus . This is achieved through a combination of active and passive transport processes .
Biochemical Pathways
It is known that the compound plays a role in the suzuki–miyaura (sm) coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound is known to be relatively stable , which suggests that it may have good bioavailability.
Result of Action
The result of the compound’s action is the successful delivery of cargo to the nucleus . This can be important for understanding the localization of metabolites, proteins, or chemical probes, or to increase therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .
Analyse Biochimique
Biochemical Properties
Boronic acids, such as this compound, are known to interact with diols and strong Lewis bases like fluoride or cyanide anions, which leads to their utility in various sensing applications .
Cellular Effects
Boronic acids have been shown to interact with proteins and can be used for protein manipulation and modification .
Molecular Mechanism
Subcellular Localization
(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride has been shown to be a benzyl boronic acid tag for the subcellular targeting of cargo to the nucleus . This suggests that it may have a role in intracellular targeting, which can be important for understanding the localization of metabolites, proteins, or chemical probes, or to increase therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Aminoethyl)phenyl)boronic acid hydrochloride typically involves the reaction of 4-bromoaniline with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura coupling, which is a widely used method for forming carbon-carbon bonds. The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide. The resulting boronic acid is then converted to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The aminoethyl group can be reduced to form primary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, nitrating agents, and sulfonating agents are used for electrophilic aromatic substitution.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the phenyl ring.
Applications De Recherche Scientifique
(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions for the synthesis of complex organic molecules.
Biology: Acts as a molecular probe for studying enzyme activities and protein interactions.
Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent for certain diseases.
Industry: Utilized in the development of advanced materials and sensors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-(2-Aminoethyl)carbamoyl)oxy)methyl)phenyl)boronic acid hydrochloride
- 4-Aminophenylboronic acid hydrochloride
- 4-Borono-L-phenylalanine
Uniqueness
(4-(2-Aminoethyl)phenyl)boronic acid hydrochloride is unique due to its aminoethyl substitution, which enhances its solubility and reactivity compared to other boronic acids. This makes it particularly useful in biological applications where solubility and reactivity are crucial.
Propriétés
IUPAC Name |
[4-(2-aminoethyl)phenyl]boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2.ClH/c10-6-5-7-1-3-8(4-2-7)9(11)12;/h1-4,11-12H,5-6,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAXBUARWEVVOPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CCN)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-Amino-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2788623.png)
![(2-amino-1-(1H-benzo[d]imidazol-2-yl)indolizin-3-yl)(4-methoxyphenyl)methanone](/img/structure/B2788625.png)
![N-(3,5-dimethylphenyl)-2-(1,1-dioxido-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2788626.png)
![N-(3-methylphenyl)-2-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2788627.png)
![(E)-6-(tert-butyl)-8-((4-chlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B2788628.png)
![2,5-Dibromo-4-fluorobenzo[d]thiazole](/img/structure/B2788629.png)
![N-(4-{[3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2788630.png)
![2-[(3-Methoxybenzyl)amino]-5-nitrobenzonitrile](/img/structure/B2788631.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}furan-2-carboxamide](/img/structure/B2788632.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-bromobenzamide](/img/structure/B2788640.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-fluorobenzamide](/img/structure/B2788643.png)
![6-methoxy-2-[3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carbonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2788645.png)
